11-Maleimidoundecanoic Acid Hydrazide

Description

Significance as a Heterobifunctional Crosslinking Reagent in Biomolecular Research

Heterobifunctional crosslinkers are indispensable reagents in modern biomolecular research, engineered to covalently connect two different biomolecules, such as proteins, nucleic acids, or carbohydrates, with high specificity. creative-biolabs.comkorambiotech.com Unlike homobifunctional reagents which have identical reactive groups, heterobifunctional crosslinkers possess two different reactive moieties. creative-biolabs.comgbiosciences.com This fundamental asymmetry is crucial as it allows for controlled, sequential reactions. creative-biolabs.com This two-stage conjugation process minimizes undesirable side reactions such as self-conjugation or polymerization, which can be a significant issue with single-step conjugations using homobifunctional linkers. creative-biolabs.comgbiosciences.com

The strategic use of these linkers is central to numerous applications, including the study of protein-protein interactions, the preparation of antibody-enzyme conjugates for assays, and the development of antibody-drug conjugates (ADCs). korambiotech.comcovachem.comacs.org By connecting different molecules, researchers can probe cellular pathways, determine the structure of protein complexes, and immobilize biomolecules onto surfaces for biosensors. scbt.comkorambiotech.com 11-Maleimidoundecanoic Acid Hydrazide serves as a prime example of such a reagent, enabling the specific linkage of a sulfhydryl-containing molecule to another molecule that possesses a carbonyl group. chemicalbook.com

Overview of Reactive Functionalities: Maleimide (B117702) and Hydrazide

The utility of this compound stems from its two distinct reactive ends: a maleimide group and a hydrazide group.

The maleimide group is highly reactive towards sulfhydryl (or thiol, -SH) groups, which are found in the side chains of cysteine residues in proteins. thermofisher.comnih.gov This reaction, a Michael addition, proceeds efficiently and with high specificity at a neutral pH range of 6.5 to 7.5. thermofisher.comaxispharm.com The result is the formation of a stable, covalent thioether bond that is not reversible under reducing conditions. thermofisher.comnih.gov The high chemoselectivity of the maleimide-thiol reaction makes it a cornerstone of bioconjugation, as sulfhydryl groups are less abundant in proteins than primary amines, allowing for more precise and site-specific modifications. thermofisher.comaxispharm.com

The hydrazide group (-NH-NH2) is reactive towards carbonyl groups, specifically aldehydes and ketones. thermofisher.comnih.gov This reaction forms a hydrazone linkage. The target aldehyde groups can be generated on glycoproteins by mild oxidation of the sugar moieties (cis-diols) with sodium periodate (B1199274). This makes hydrazide-containing crosslinkers particularly useful for conjugating proteins or other molecules to the carbohydrate portions of glycoproteins. thermofisher.com The primary amine within the hydrazide group makes it incompatible with common amine-reactive functionalities like NHS esters, which is why pairing it with a sulfhydryl-reactive maleimide in a single crosslinker is an effective strategy. thermofisher.com

| Functional Group | Reactive Target | Resulting Bond | Optimal pH |

| Maleimide | Sulfhydryl (-SH) | Thioether | 6.5 - 7.5 thermofisher.com |

| Hydrazide | Carbonyl (Aldehyde, Ketone) | Hydrazone | ~4.5 - 7.0 |

Evolution of Bifunctional Linker Chemistry in Academic Research

The field of bioconjugation has seen a significant evolution in the design and application of linker molecules. Early efforts often used homobifunctional crosslinkers, which, while effective for certain applications like polymer formation, often resulted in uncontrolled crosslinking and aggregation when conjugating two different proteins. gbiosciences.com

The development of heterobifunctional crosslinkers marked a major advancement, providing researchers with greater control over the conjugation process. gbiosciences.comcovachem.com This allowed for the creation of more defined and functional biomolecular conjugates. The chemistry of these linkers has become increasingly sophisticated over time. A key area of development has been in the creation of linkers for Antibody-Drug Conjugates (ADCs), which connect a potent cytotoxic drug to a monoclonal antibody. acs.orgnih.gov

In this context, linker stability and cleavage mechanisms are critical. nih.govresearchgate.net Linker technology has diversified to include both non-cleavable linkers, which release the drug only after the antibody is degraded inside a target cell, and cleavable linkers. acs.orgnih.gov Cleavable linkers are designed to be stable in the bloodstream but are broken by specific conditions within the target cell, such as low pH or the presence of certain enzymes. nih.govnih.gov This ongoing research has led to a wide array of bifunctional reagents with different reactive groups, spacer arm lengths, and cleavage properties, enabling the precise construction of complex bioconjugates for therapeutic and diagnostic purposes. creative-biolabs.comacs.org

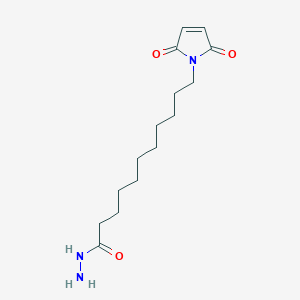

Structure

2D Structure

Propriétés

IUPAC Name |

11-(2,5-dioxopyrrol-1-yl)undecanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3/c16-17-13(19)9-7-5-3-1-2-4-6-8-12-18-14(20)10-11-15(18)21/h10-11H,1-9,12,16H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGQCJDEFYSDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403304 | |

| Record name | 11-Maleimidoundecanoic Acid Hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-62-7 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-undecanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359436-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Maleimidoundecanoic Acid Hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Principles of 11 Maleimidoundecanoic Acid Hydrazide

Maleimide-Thiol Conjugation: Fundamental Aspects

The reaction between the maleimide (B117702) group and a thiol (sulfhydryl) group is a cornerstone of bioconjugation, valued for its efficiency and specificity under mild conditions. axispharm.com

Michael Addition Mechanism and Formation of Thioether Linkages

The conjugation of a maleimide to a thiol-containing molecule, such as a cysteine residue in a protein, proceeds through a Michael addition mechanism. axispharm.combachem.com In this reaction, the thiol group acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring. bachem.com This process leads to the formation of a stable thioether linkage, specifically a thiosuccinimide product. vectorlabs.com The high reactivity of maleimides is attributed to their behavior as electrophiles, stemming from the α,β-unsaturation and the presence of two carbonyl groups, which facilitates a rapid reaction with nucleophiles like thiolates to form succinimide (B58015) adducts. nih.gov This reaction is often classified as a type of "click chemistry" because it is modular, wide in scope, gives high chemical yields, and generates inoffensive byproducts. vectorlabs.com

Reaction Kinetics and Chemoselectivity Towards Sulfhydryl Groups in Biological Contexts

The maleimide-thiol reaction is highly chemoselective for sulfhydryl groups within a specific pH range. axispharm.comvectorlabs.com Optimal chemoselectivity is observed between pH 6.5 and 7.5. vectorlabs.comnih.gov At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with amines, another common nucleophilic group found in biological molecules. axispharm.comvectorlabs.com This high degree of selectivity is due to the nucleophilicity of the thiolate anion and the pKa of the thiol group. nih.gov The reaction kinetics are generally rapid, with second-order rate constants typically ranging from 100 to 1000 M⁻¹s⁻¹, depending on the specific structures of the thiol and maleimide, as well as the pH. nih.gov

Table 1: Factors Influencing Maleimide-Thiol Reaction Kinetics and Selectivity

| Factor | Influence | Optimal Condition/Observation |

|---|---|---|

| pH | Affects both reaction rate and selectivity. | Optimal selectivity for thiols at pH 6.5-7.5. vectorlabs.comnih.gov |

| Solvent | Can influence the reaction mechanism (base-, nucleophile-, or ion pair-initiated). | Polar solvents like water or DMSO are commonly used. axispharm.comrsc.org |

| Initiator | The choice of initiator can affect the reaction mechanism and kinetics. | Studies have examined various initiators, including primary, secondary, and tertiary amines. rsc.org |

| Thiol Structure | The pKa of the thiol group influences the reaction rate. | Thiols with a lower pKa generally exhibit faster reaction kinetics. nih.govnih.gov |

Influence of pH and Temperature on Maleimide Reactivity and Hydrolysis Pathways

The reactivity of the maleimide group is significantly influenced by pH and temperature. The rate of the desired thiol-maleimide conjugation can be accelerated with an increasing pH up to 7.5. researchgate.net However, at pH values above 7.5, the maleimide group begins to react competitively with free primary amines, such as the ε-amino group of lysine (B10760008) residues, leading to a loss of chemoselectivity. vectorlabs.com

A critical competing reaction is the hydrolysis of the maleimide ring itself, which opens to form a maleamic acid derivative that is unreactive towards thiols. vectorlabs.comuu.nl The susceptibility to hydrolysis increases with higher pH and temperature. vectorlabs.comuu.nl For instance, studies have shown that the percentage of hydrolyzed maleimide groups on nanoparticles increased with rising incubation temperatures. uu.nl Therefore, to ensure successful conjugation, it is recommended to work within a pH range of 6.5 to 7.5 and to prepare aqueous solutions of maleimide-containing reagents immediately before use. vectorlabs.com

Stereochemical Considerations in Thiosuccinimide Adduct Formation and Isomerization

The Michael addition of a thiol to the maleimide double bond creates a new stereocenter, resulting in the formation of a thiosuccinimide adduct. The stability of this adduct can be influenced by subsequent reactions. For example, when maleimides react with N-terminal cysteine residues in peptides, the resulting succinimide can undergo an intramolecular nucleophilic attack from the N-terminal amine. This can lead to a transcyclization reaction, forming a six-membered thiazine product. bachem.com

Furthermore, studies involving the reaction of L-cysteine with 6-maleimidohexanoic acid have shown evidence of isomerization. The initial thioether adduct can undergo an intramolecular nucleophilic substitution by the amino group of the cysteine, forming a cyclic intermediate that rearranges to an isomer where the linkage is through the amino group instead of the sulfur atom. nih.govnih.gov Hydrolysis of the thiosuccinimide ring also leads to the formation of two isomeric succinamic acid thioether (SATE) products. prolynxinc.comnih.gov

Analysis of Retro-Michael Reactions and Thiol Exchange Phenomena

Despite the general stability of the thioether bond formed in maleimide-thiol conjugation, the reaction can be reversible under certain physiological conditions through a retro-Michael reaction. vectorlabs.comresearchgate.net This reversibility can lead to a phenomenon known as thiol exchange, where the maleimide-conjugated molecule is transferred from the original thiol to another, such as glutathione or serum albumin, which are abundant in biological systems. nih.govresearchgate.net This can result in the premature release of a conjugated payload and potential off-target effects. vectorlabs.comnih.gov

The kinetics of the retro-Michael reaction and subsequent thiol exchange are influenced by several factors, including the chemical nature of the substituents on both the thiol and the maleimide nitrogen. nih.govudel.edu For instance, the half-life of conversion for N-substituted succinimide thioethers incubated with glutathione can range from a few hours to over 200 hours, depending on the specific reactants. nih.govudel.edu To mitigate this instability, one strategy is to induce hydrolysis of the thiosuccinimide ring after conjugation, as the resulting ring-opened succinamic acid thioether is stable and not susceptible to the reverse reaction. vectorlabs.comresearchgate.net

Hydrazone Ligation Chemistry: Principles and Dynamics

The hydrazide moiety of 11-Maleimidoundecanoic Acid Hydrazide provides a second reactive handle for conjugation, specifically with carbonyl compounds (aldehydes and ketones). This reaction, known as hydrazone ligation, is highly chemoselective and widely used in biomolecular labeling. nih.govnih.gov

The reaction proceeds via a nucleophilic attack of the hydrazide on the carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. nih.gov This is followed by a dehydration step to yield the stable hydrazone linkage (a C=N bond). nih.gov The formation of hydrazones is generally reversible, and the stability of the resulting bond is dependent on the structure of the reacting partners and the pH. nih.gov The reaction is acid-catalyzed, with the rate typically being fastest at a pH around 4-5, as protonation of the carbonyl group makes it more electrophilic, while still maintaining sufficient nucleophilicity of the hydrazide.

The stability of the hydrazone bond can be fine-tuned. For example, hydrazones formed from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation. nih.gov The reversible nature of the hydrazone linkage can be exploited in applications requiring dynamic or reversible covalent bonds.

Table 2: Comparison of Reactive Moieties in this compound

| Functional Group | Reactive Toward | Reaction Type | Resulting Linkage | Key Features |

|---|---|---|---|---|

| Maleimide | Sulfhydryl groups (thiols) | Michael Addition | Thioether (Thiosuccinimide) | High chemoselectivity at pH 6.5-7.5; fast kinetics; susceptible to hydrolysis at high pH and retro-Michael reaction. axispharm.comvectorlabs.com |

| Hydrazide | Carbonyl groups (aldehydes, ketones) | Hydrazone Ligation | Hydrazone | Highly chemoselective; reaction rate is pH-dependent; linkage is reversibile. nih.govnih.gov |

Nucleophilic Attack Mechanism with Aldehydes and Ketones

The hydrazide functional group (-CONHNH₂) of this compound reacts with aldehydes and ketones to form a stable hydrazone bond (-C=N-NH-CO-). This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step.

The mechanism proceeds in two main stages:

Nucleophilic Addition: The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This attack breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.govlibretexts.org

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the final hydrazone product. This dehydration step is the rate-determining step in the pH range of approximately 3 to 7 and is typically catalyzed by acid. nih.gov The acid protonates the hydroxyl group of the intermediate, converting it into a good leaving group (H₂O), which is then expelled as the carbon-nitrogen double bond (C=N) of the hydrazone is formed.

This reaction is generally chemoselective, meaning the hydrazide will react specifically with carbonyl groups even in the presence of other functional groups found in biological systems. nih.gov

Reaction Kinetics and Efficiency in Hydrazone Bond Formation, including Aldehyde vs. Ketone Reactivity

The kinetics of hydrazone formation are influenced by several factors, including the structure of the carbonyl compound, pH, and the presence of catalysts. A significant difference in reactivity is observed between aldehydes and ketones.

Aldehyde vs. Ketone Reactivity: Aldehydes are generally much more reactive towards hydrazides than ketones. acs.orglibretexts.org This difference is attributed to two main factors:

Steric Hindrance: Aldehydes have at least one small hydrogen atom attached to the carbonyl carbon, making them less sterically hindered and more accessible to the nucleophilic attack by the hydrazide. Ketones have two bulkier organic groups, which impede the approach of the nucleophile. libretexts.org

Electronic Effects: The carbonyl carbon in aldehydes typically carries a greater partial positive charge compared to ketones. Alkyl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less reactive. Aldehydes have only one such group, rendering them more electrophilic. libretexts.org

Studies have shown that simple alkyl aldehydes are among the fastest reactants. For instance, butyraldehyde was found to form a hydrazone 65 times more rapidly than benzaldehyde at pH 7.4. nih.govresearchgate.net In general, the reaction rate for aldehydes can be orders of magnitude higher than for comparable ketones. nih.gov

| Carbonyl Compound | Type | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Butyraldehyde | Alkyl Aldehyde | 1.1 |

| Benzaldehyde | Aryl Aldehyde | 0.017 |

| 4-Nitrobenzaldehyde | Aryl Aldehyde (Electron-Withdrawing) | 0.076 |

| 4-Methoxybenzaldehyde | Aryl Aldehyde (Electron-Donating) | 0.017 |

| 2-Butanone | Alkyl Ketone | 0.00039 |

| Acetophenone | Aryl Ketone | 0.041 |

Data adapted from kinetic studies on hydrazone formation. nih.gov

Influence of pH and Reaction Conditions on Hydrazone Stability and Reversibility

The formation and stability of the hydrazone bond are highly dependent on the pH of the reaction medium. The reaction is reversible and subject to acid catalysis. nih.govwikipedia.org

Influence of pH: The rate of hydrazone formation typically exhibits a bell-shaped curve with respect to pH. The optimal pH for the reaction is usually in the range of 4 to 6.

Low pH (Acidic Conditions): At very low pH, the rate of reaction decreases. This is because the hydrazide nucleophile becomes protonated (forming -CONHNH₃⁺), rendering it non-nucleophilic and unable to attack the carbonyl carbon. nih.gov

Neutral to High pH (Basic Conditions): As the pH increases towards neutral and beyond, the reaction rate also slows down. While the hydrazide is deprotonated and nucleophilic, there is insufficient acid to effectively catalyze the rate-limiting dehydration of the carbinolamine intermediate. nih.govuni-muenchen.de

Stability and Reversibility: The hydrazone linkage is stable at neutral or slightly alkaline pH but is susceptible to hydrolysis under acidic conditions. wikipedia.orgnih.gov This pH-dependent stability is a key feature exploited in many applications, such as drug delivery systems designed to release a payload in the acidic environment of endosomes (pH 5-6) or lysosomes (pH ~4.8) after being stable in the bloodstream (pH 7.4). nih.govbroadpharm.comnih.gov The hydrolysis reaction is the reverse of the formation mechanism, involving the acid-catalyzed addition of water to the hydrazone C=N bond. nih.gov Acylhydrazones, such as those formed from this compound, are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones but are still labile at lower pH. nih.gov

| Linker Type | Condition | Relative Stability | Application Context |

|---|---|---|---|

| Acylhydrazone | pH 7.4 (Bloodstream) | High | Stable during circulation |

| Acylhydrazone | pH 5.0-6.0 (Endosome) | Low | Drug release inside the cell |

| Acylhydrazone | pH < 4.5 (Lysosome) | Very Low | Rapid drug release inside the cell |

General stability trends for acylhydrazone linkers used in drug delivery. nih.govnih.govnjbio.com

Traceless Conjugation Aspects in Hydrazide-Based Reactions

In the context of bioconjugation and drug delivery, the term "traceless linker" typically refers to a connecting moiety that can be cleaved to release a molecule without leaving any part of the linker attached to the released species. imtm.czrsc.org While some hydrazone-based linkers are designed for solid-phase synthesis to be truly traceless in this manner, imtm.czacs.org for a heterobifunctional crosslinker like this compound, the concept applies differently.

The "traceless" aspect relates to the nature of the released functional group. The cleavage of the hydrazone bond via hydrolysis regenerates the original carbonyl group (aldehyde or ketone) on one molecule and the hydrazide on the other. wikipedia.org This is particularly advantageous in applications like antibody-drug conjugates (ADCs), where an unmodified drug can be released inside a target cell. nih.gov The hydrazone linkage is considered a cleavable linker, designed for controlled release under specific conditions (e.g., low pH), as opposed to a permanent, non-cleavable linker. broadpharm.com Therefore, while the rest of the linker remains attached to the antibody, the payload is released in its active form without residual linker fragments that could alter its activity.

Orthogonal Reactivity and Sequential Conjugation Strategies utilizing Maleimide and Hydrazide Groups

A key feature of this compound is the orthogonal reactivity of its two terminal groups. Orthogonal reactivity means that the two functional groups react with different partners under distinct, non-interfering conditions, allowing for controlled, stepwise conjugation.

Maleimide Group: The maleimide group reacts specifically and efficiently with sulfhydryl (thiol) groups, typically from cysteine residues in proteins, via a Michael addition reaction. This reaction is highly chemoselective and proceeds rapidly at a neutral pH range of 6.5-7.5. vectorlabs.comaxispharm.com Above pH 7.5, the maleimide can also react with primary amines, such as the side chain of lysine, losing its thiol-selectivity. vectorlabs.com

Hydrazide Group: As detailed previously, the hydrazide group reacts with carbonyl compounds (aldehydes and ketones) to form a hydrazone bond. This reaction is most efficient under mildly acidic conditions (pH 4-6).

This difference in reactivity and optimal pH conditions allows for a two-step sequential conjugation strategy. For example, a protein containing a cysteine residue can first be reacted with the maleimide group of the linker at neutral pH. After purification, the resulting conjugate, now displaying a free hydrazide group, can be reacted with a second molecule containing an aldehyde or ketone (which can be introduced into biomolecules via periodate (B1199274) oxidation of sugars or specific enzymatic modifications) under acidic conditions. This controlled, stepwise approach is fundamental to creating well-defined, complex bioconjugates.

Catalytic Approaches in Maleimide and Hydrazone Reactions for Enhanced Efficiency

To overcome the limitations of slow reaction rates or to manage side reactions, catalytic approaches can be employed for both maleimide and hydrazone chemistries.

Catalysis of Hydrazone Reactions: The slow rate of hydrazone formation at neutral pH is a significant challenge for biological applications. Nucleophilic catalysis, particularly using aniline and its derivatives, has been shown to dramatically accelerate this reaction. nih.govacs.orgnih.gov The proposed mechanism involves the rapid, reversible formation of a highly reactive protonated Schiff base (an imine) between the aniline catalyst and the carbonyl compound. This intermediate is more electrophilic than the original carbonyl and reacts much faster with the hydrazide in a transimination step to form the final hydrazone product, regenerating the catalyst. rsc.orgresearchgate.net This method can provide rate enhancements of over 100-fold, allowing for efficient conjugation at physiological pH. nih.govnih.gov Water-soluble aniline derivatives, such as anthranilic acids and 4-aminophenylalanine, have been developed as effective biocompatible catalysts. nih.govnih.govacs.org

Catalysis in Maleimide Reactions: The Michael addition reaction of a thiol to a maleimide is generally very efficient and does not require a catalyst, especially in polar solvents like water, which facilitate the formation of the reactive thiolate anion. vectorlabs.comaxispharm.com However, the resulting succinimidyl thioether conjugate can be unstable and undergo a retro-Michael reaction, leading to dissociation. A common side reaction is the hydrolysis of the imido group in the succinimide ring, which opens the ring to form succinamic acid isomers. While this hydrolysis can be seen as a source of heterogeneity, it also prevents the retro-Michael reaction, leading to a more stable final conjugate. This hydrolysis reaction is slow at neutral pH but can be catalyzed by bases or, more uniquely, by species like molybdate and chromate near neutral pH. nih.govresearchgate.net

Methodological Applications of 11 Maleimidoundecanoic Acid Hydrazide in Bioconjugation and Chemical Biology

Protein Modification Strategies

The strategic chemical modification of proteins is fundamental to understanding their function, tracking their localization, and creating novel therapeutic and diagnostic agents. 11-Maleimidoundecanoic Acid Hydrazide offers a versatile platform for achieving specific and stable protein modifications through its two distinct reactive functionalities.

Cysteine-Directed Conjugation via Maleimide-Thiol Chemistry

The reaction between a maleimide (B117702) and a thiol group is one of the most widely utilized strategies for site-specific protein modification. coledeforest.com The maleimide moiety of this compound reacts specifically with the sulfhydryl group of cysteine residues under mild conditions (typically pH 6.5-7.5) to form a stable thioether bond. interchim.fr This reaction is highly selective for cysteine over other amino acid side chains, providing a reliable method for targeted protein labeling.

The general mechanism involves the nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide ring, in a Michael addition reaction. This process is efficient and generally proceeds to high yields, making it a favored method for conjugating a wide variety of molecules, such as fluorescent dyes, biotin (B1667282) tags, and drug molecules, to proteins. The relatively low natural abundance of surface-accessible cysteine residues in proteins allows for a degree of site-selectivity, which can be further enhanced through protein engineering to introduce cysteine residues at specific locations.

| Parameter | Condition | Outcome |

| pH Range | 6.5 - 7.5 | Optimal for selective reaction with thiols over amines. |

| Reaction Time | Minutes to a few hours | Rapid and efficient conjugation. |

| Bond Stability | High | Forms a stable, covalent thioether linkage. |

| Selectivity | High | Primarily reacts with sulfhydryl groups of cysteines. |

N-Terminal Specific Functionalization in Protein Engineering

While cysteine-directed conjugation is highly effective, the specific modification of the N-terminus of a protein offers an alternative strategy for achieving site-selectivity, particularly for proteins lacking accessible cysteine residues. u-tokyo.ac.jp Recent advancements have demonstrated that maleimide derivatives can be utilized for the selective modification of protein N-termini. nih.govchemrxiv.org One such method involves a copper(II)-mediated reaction that facilitates the selective functionalization of the α-amine group at the N-terminus over the ε-amine groups of lysine (B10760008) residues. nih.govchemrxiv.org

This approach typically proceeds under weakly acidic conditions (around pH 6.0) to minimize side reactions. nih.gov The presence of a copper(II) catalyst is crucial for the formation of a ternary complex that promotes the selective reaction at the N-terminus. nih.gov This strategy is compatible with a wide range of N-terminal amino acids and allows for the attachment of various functional groups without the need for protein mutagenesis to introduce a specific tag. nih.gov While this chemistry has been demonstrated for maleimides in general, it provides a promising avenue for the application of this compound in N-terminal labeling, enabling subsequent conjugation via the hydrazide group.

Glycoprotein (B1211001) and Carbohydrate Modification via Aldehyde Introduction and Hydrazide Ligation

The hydrazide moiety of this compound is specifically reactive towards carbonyl groups, namely aldehydes and ketones. This functionality is particularly useful for the modification of glycoproteins, which are proteins that have carbohydrate chains (glycans) attached to them. The cis-diol groups present in the sugar residues of glycoproteins can be gently oxidized using sodium meta-periodate (NaIO4) to generate aldehyde groups. thermofisher.com

These newly formed aldehydes then serve as reactive handles for the hydrazide group of this compound, leading to the formation of a stable hydrazone bond. interchim.frthermofisher.com This reaction is typically carried out at a slightly acidic pH (around 5.5) to facilitate the condensation. interchim.fr Aniline can be used as a catalyst to increase the efficiency of hydrazone bond formation. thermofisher.com This method allows for the specific labeling of the glycan portions of glycoproteins, leaving the polypeptide chain unmodified. This is particularly advantageous for preserving the biological activity of proteins where the active site may be sensitive to modification.

| Step | Reagent/Condition | Purpose |

| 1. Oxidation | Sodium meta-periodate (NaIO4) | Gently oxidizes cis-diols in carbohydrate residues to form aldehydes. |

| 2. Ligation | This compound, pH ~5.5 | Hydrazide group reacts with the generated aldehydes to form a stable hydrazone bond. |

| (Optional) | Aniline | Catalyzes the hydrazone bond formation, increasing reaction efficiency. |

Optimization of Conjugation Degree and Site-Selectivity in Protein Labeling

Achieving a desired degree of conjugation (the number of molecules attached per protein) and ensuring site-selectivity are critical for the functionality of the final bioconjugate. Several factors can be controlled to optimize these parameters when using this compound.

For cysteine-directed conjugation, the number of accessible cysteine residues on the protein surface is the primary determinant of the maximum degree of labeling. Protein engineering can be employed to introduce or remove cysteine residues to control the site and extent of modification. The stoichiometry of the crosslinker to the protein can also be adjusted to modulate the degree of labeling, although an excess of the reagent is often used to ensure complete reaction with the available thiols.

In the case of glycoprotein modification, the extent of glycosylation and the efficiency of the periodate (B1199274) oxidation step will influence the number of available aldehyde groups for hydrazide ligation. The concentration of sodium meta-periodate and the reaction time can be optimized to control the number of generated aldehydes.

The long, flexible 11-carbon spacer arm of this compound can also play a role in optimizing conjugation by minimizing steric hindrance between the protein and the molecule to be conjugated. This can lead to improved reaction efficiency and better preservation of the protein's native conformation and function.

Comparative Analysis with Other Protein Bioconjugation Chemistries

While this compound offers a powerful and versatile approach to bioconjugation, it is important to consider its advantages and disadvantages in comparison to other common methods.

NHS Esters: N-hydroxysuccinimide (NHS) esters are widely used for targeting primary amines found on lysine residues and the N-terminus of proteins. nih.gov This chemistry is robust and efficient. However, because lysine residues are often abundant and distributed across the protein surface, NHS ester chemistry can lead to a heterogeneous mixture of conjugates with varying degrees of labeling and at different locations. rsc.org This lack of site-selectivity can be a significant drawback for applications requiring a well-defined product. In contrast, the maleimide-thiol and hydrazide-carbonyl chemistries utilized by this compound offer significantly higher site-selectivity.

Enzymatic Approaches: Enzymatic methods, such as those using sortase A or transglutaminase, offer exceptional site-selectivity by recognizing specific peptide sequences. rsc.orgnih.gov These methods can be used to label proteins at precise locations with high efficiency under mild conditions. rsc.orgnih.gov However, enzymatic approaches often require the genetic engineering of the target protein to introduce the recognition sequence, and the enzymes themselves can be costly and may require specific reaction conditions that are not always compatible with all proteins. The chemical approach offered by this compound, while potentially less specific than enzymatic methods, does not require the use of enzymes and can be more broadly applied to native proteins with accessible cysteines or glycans.

| Chemistry | Target Residue(s) | Site-Selectivity | Key Advantages | Key Disadvantages |

| This compound (Maleimide) | Cysteine | High | High selectivity, stable bond. | Requires accessible cysteine residues. |

| This compound (Hydrazide) | Oxidized Glycans | High | Targets carbohydrates, preserves protein structure. | Requires glycosylated protein and an oxidation step. |

| NHS Esters | Lysine, N-terminus | Low to Moderate | Robust chemistry, targets common residues. | Often results in heterogeneous products. rsc.org |

| Enzymatic Approaches | Specific peptide tags | Very High | Highly specific, mild conditions. rsc.org | Requires protein engineering, potential for enzyme incompatibility. rsc.org |

Oligonucleotide and Nucleic Acid Conjugation Methodologies

The conjugation of oligonucleotides to other molecules, such as proteins or dyes, is essential for a variety of applications, including the development of DNA-based diagnostics, therapeutic agents, and tools for molecular biology research. The hydrazide functionality of this compound provides a valuable tool for the modification and conjugation of oligonucleotides.

Hydrazide-modified oligonucleotides can be synthesized using phosphoramidite (B1245037) chemistry, where a phosphoramidite building block containing a protected hydrazide group is incorporated at the desired position, typically the 5' or 3' end, of the oligonucleotide chain. biomers.netnih.govnih.gov Once synthesized and deprotected, the hydrazide-modified oligonucleotide can be conjugated to molecules containing an aldehyde group.

Alternatively, an aldehyde group can be introduced into an oligonucleotide, which can then be reacted with the hydrazide moiety of this compound. This would then allow for the subsequent conjugation to a cysteine-containing protein via the maleimide group. The reaction between a hydrazide and an aldehyde to form a hydrazone is efficient and proceeds under mild, slightly acidic to neutral conditions, which are compatible with the stability of oligonucleotides. biomers.netnih.gov This approach provides a straightforward and "traceless" conjugation method, as no side products are generated. nih.gov

The use of this compound in this context enables the creation of well-defined oligonucleotide-protein conjugates, where the oligonucleotide is attached to a specific site on the protein (e.g., a cysteine residue). Such conjugates are valuable for applications like targeted drug delivery, where the oligonucleotide can act as a guiding molecule to deliver a therapeutic protein to a specific tissue or cell type.

Peptide Conjugation Techniques

The dual reactivity of this compound allows for specific and controlled conjugation of peptides to other molecules, particularly those containing carbohydrate moieties, such as glycoproteins. The maleimide group exhibits high selectivity for the sulfhydryl group of cysteine residues within a peptide sequence, forming a stable thioether bond. thermofisher.comaxispharm.com This reaction typically proceeds efficiently at a pH range of 6.5-7.5. thermofisher.com Concurrently, the hydrazide moiety can react with aldehyde or ketone groups to form a hydrazone linkage. nih.gov

A common strategy for peptide conjugation using this crosslinker involves a two-step process. First, the peptide containing a cysteine residue is reacted with this compound to form a peptide-linker intermediate. This reaction is highly specific and can be performed under mild conditions to preserve the peptide's structure and function. axispharm.com

The second step involves the conjugation of the peptide-linker intermediate to a second molecule. For instance, if the target is a glycoprotein, its carbohydrate side chains can be oxidized using a mild oxidizing agent like sodium periodate to generate aldehyde groups. The hydrazide end of the peptide-linker conjugate then reacts with these newly formed aldehydes to create a stable hydrazone bond. This approach allows for the site-specific attachment of peptides to the glycosylated regions of proteins, away from the protein's active sites, which are often located in non-glycosylated domains.

Table 1: Illustrative Data on Maleimide-Thiol Conjugation Efficiency

| Linker Concentration (µg/mL) | Biotin Conjugation (pmol/mg of polymer) |

| 5 | 10 ± 2 |

| 10 | 25 ± 5 |

| 25 | 60 ± 8 |

| 50 | 110 ± 15 |

| 150 | 200 ± 20 |

| 1000 | 250 ± 25 |

This table presents data from a study on a maleimide-PEG₂-biotin linker conjugated to an elastin-like protein polymer and is intended to be illustrative of the type of data obtained in such experiments. nih.gov

Modification of Viral Particles for Biomedical Research

The surface of viral particles can be chemically modified to alter their tropism, enhance their targeting capabilities for gene therapy or vaccine development, or to attach imaging agents. unav.edursc.org this compound provides a methodological framework for achieving such modifications, leveraging the presence of reactive functional groups on the viral capsid proteins.

Viral capsids are composed of multiple copies of one or more proteins, which often possess surface-exposed lysine and cysteine residues. While the maleimide group of this compound can directly target native or engineered cysteine residues on the capsid surface, a more controlled and site-specific modification can be achieved by introducing bioorthogonal reactive groups. researchgate.netnih.gov

One powerful strategy involves the genetic engineering of the viral capsid to display aldehyde tags. nih.gov This can be accomplished by incorporating a specific peptide sequence that is recognized by a formylglycine-generating enzyme, which converts a cysteine residue within the tag into a formylglycine, bearing an aldehyde group. nih.gov This aldehyde-tagged viral particle can then be specifically reacted with the hydrazide moiety of this compound.

This initial conjugation step results in a viral particle functionalized with maleimide groups. These maleimide-activated viral particles can then be conjugated to a variety of thiol-containing molecules, such as targeting peptides with a terminal cysteine, antibodies with reduced disulfide bonds, or therapeutic small molecules functionalized with a thiol group. This modular approach allows for the attachment of virtually any desired functionality to the viral surface in a specific and controlled manner.

While direct experimental data for the use of this compound in viral particle modification is limited in the available literature, the chemical principles are well-established. Studies have demonstrated the successful conjugation of various molecules to viral capsids using other heterobifunctional crosslinkers. For example, the use of amine-reactive (N-hydroxysuccinimide ester) and sulfhydryl-reactive (maleimide) crosslinkers has been employed to attach antibodies to virus-like particles. nih.gov The hydrazide-aldehyde ligation has also been shown to be an effective method for modifying adeno-associated virus (AAV) capsids. nih.gov These analogous studies support the feasibility and potential efficacy of using this compound for the targeted modification of viral particles.

Table 2: Chemical Moieties for Viral Capsid Modification

| Reactive Group on Crosslinker | Target Group on Viral Capsid | Resulting Linkage |

| Maleimide | Sulfhydryl (Cysteine) | Thioether |

| Hydrazide | Carbonyl (Aldehyde/Ketone) | Hydrazone |

| N-Hydroxysuccinimide (NHS) ester | Primary Amine (Lysine) | Amide |

| Isothiocyanate | Primary Amine (Lysine) | Thiourea |

This table summarizes common reactive pairs used in the chemical modification of viral capsids, illustrating the versatility of bioconjugation chemistry in this application. unav.edunih.gov

Applications of 11 Maleimidoundecanoic Acid Hydrazide in Advanced Materials and Nanoscience Research

Surface Functionalization and Immobilization Techniques

The ability to selectively react with different functional groups makes 11-maleimidoundecanoic acid hydrazide a valuable tool for the surface modification of a wide range of materials. This functionalization is crucial for tailoring the surface properties of materials to achieve desired interactions with biological molecules or other chemical species.

While direct research specifically detailing the use of this compound for the functionalization of magnetic nanoparticles is not extensively documented in the available literature, the principles of maleimide-based surface engineering are well-established for various nanoparticles, including gold nanoparticles. nih.govnih.govnih.gov This methodology can be extrapolated to the functionalization of magnetic nanoparticles.

The general strategy involves the attachment of molecules to the nanoparticle surface that present a maleimide (B117702) group for further conjugation. For instance, a hetero-bifunctional polyethylene glycol (PEG)-based molecule with a terminal maleimide group can be attached to a gold nanoparticle surface. nih.gov This maleimide-functionalized nanoparticle can then react with thiol-containing molecules, enabling the controlled covalent attachment of biomolecules. nih.govnih.govnih.gov This approach allows for the rational design of nanomaterials with precise cellular interactions, which is crucial for applications in bioanalysis and nanomedicine. nih.gov The efficiency of this maleimide-thiol conjugation is influenced by factors such as the molar ratio of reactants and the reaction conditions. nih.gov

In the context of this compound, the hydrazide group could be utilized to first anchor the molecule to an appropriately functionalized magnetic nanoparticle, leaving the maleimide group available for subsequent reaction with a thiol-containing ligand. Conversely, the maleimide could be reacted first, followed by the hydrazide. This dual functionality offers a versatile platform for the multi-step functionalization of nanoparticles.

The immobilization of proteins and other biomolecules onto solid supports is a critical step in the development of biosensors and biochips. researchgate.net this compound, with its maleimide and hydrazide moieties, offers a powerful tool for achieving stable and oriented immobilization of biomolecules. fishersci.co.uk

The hydrazide group can react with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond. Carbonyl groups can be introduced onto a solid support or the biomolecule of interest through various chemical methods. For instance, glycoproteins can be oxidized with sodium periodate (B1199274) to generate aldehyde groups on their carbohydrate moieties, which can then be coupled to a hydrazide-functionalized surface. fishersci.co.uk

The maleimide group, on the other hand, exhibits high specificity for sulfhydryl groups, which are present in the cysteine residues of proteins. This reaction forms a stable thioether bond. This specific reactivity allows for the site-directed immobilization of proteins, ensuring that their active sites remain accessible for interaction with target analytes. researchgate.net The oriented immobilization of proteins is crucial for maximizing the sensitivity and performance of biosensors. researchgate.netnih.gov

Table 1: Reactive Groups and Their Targets for Immobilization

| Reactive Group of Crosslinker | Target Functional Group on Biomolecule/Support | Resulting Linkage |

| Maleimide | Sulfhydryl (-SH) | Thioether |

| Hydrazide | Carbonyl (Aldehyde/Ketone) | Hydrazone |

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly suitable for biomedical applications such as tissue engineering and drug delivery. nih.govnih.govmdpi.com The functionalization of hydrogel precursors with reactive groups like maleimides allows for the formation of crosslinked networks through specific chemical reactions.

A study on a rapid crosslinkable hydrogel system utilized maleimide-modified hyaluronic acid and gelatin. nih.gov In this system, the maleimide groups on the hyaluronic acid and gelatin react with a dithiol crosslinker, polyethylene glycol-dithiol (PEGDSH), via a Michael-addition reaction to form the hydrogel network. nih.gov This type of crosslinking is rapid and occurs under physiological conditions, which is advantageous for encapsulating cells or sensitive therapeutic agents. nih.govmdpi.comresearchgate.net

While this study does not specifically use this compound, it demonstrates the utility of the maleimide group in hydrogel formation. The undecanoic acid hydrazide portion of the molecule could be used to first conjugate it to a polymer backbone, thereby introducing maleimide functionality for subsequent crosslinking. This approach would allow for the creation of hydrogels with tailored properties.

Polymer Modification and Crosslinking Strategies

The modification of polymers with functional groups is a key strategy for developing new materials with advanced properties. This compound can be employed to introduce maleimide or hydrazide functionalities onto polymer chains, enabling subsequent crosslinking or conjugation reactions.

Research has demonstrated the synthesis of maleimide-end functionalized star polymers. nih.gov This was achieved by using a furan-protected azo-initiator, which, upon heating, reveals the maleimide group at the polymer chain ends. These maleimide-functionalized polymers were then successfully conjugated to a model protein containing a free cysteine residue, resulting in the formation of star protein-polymer conjugates. nih.gov This site-specific conjugation allows for the creation of well-defined bioconjugates with controlled architecture.

The dual reactivity of this compound provides a versatile platform for creating complex polymer architectures. For example, a polymer with pendant carbonyl groups could be reacted with the hydrazide end of the crosslinker, resulting in a polymer decorated with maleimide groups. This maleimide-functionalized polymer could then be crosslinked with a dithiol agent or conjugated with a thiol-containing biomolecule.

Role of Related Maleimide Derivatives in Materials Science (e.g., Perovskite Solar Cell Research)

In the field of materials science, maleimide derivatives have emerged as important molecules for enhancing the performance and stability of perovskite solar cells (PSCs). nih.govmdpi.comnih.gov Perovskite materials are promising for next-generation solar energy conversion, but their stability is a major challenge. Surface defects in the perovskite layer can act as recombination centers for charge carriers, reducing the efficiency and longevity of the solar cell. nih.govmdpi.com

Various organic molecules, including those containing maleimide-related succinimide (B58015) rings, have been used as passivating agents to heal these surface defects. nih.gov For instance, polysuccinimide (PSI) has been investigated as a polymer additive in perovskite active layers. nih.gov The carbonyl groups in the succinimide rings of PSI can interact with the undercoordinated lead ions (Pb2+) on the perovskite surface, effectively passivating these defect sites. nih.gov This passivation leads to a reduction in non-radiative recombination, an increase in charge carrier lifetime, and ultimately, an improvement in the power conversion efficiency and stability of the PSCs. nih.gov

Other studies have explored the use of various imidazole and benzo[ghi]perylenetriimide derivatives as passivating agents. nih.govresearchgate.net These molecules can interact with the perovskite surface, altering its energy levels and enhancing electron extraction. researchgate.net While these are not direct applications of this compound, they highlight the significant role that the maleimide functional group and its derivatives play in advancing materials for energy applications. The principles of defect passivation through Lewis acid-base interactions are central to these improvements. nih.gov

Table 2: Summary of Applications and Key Findings

| Application Area | Key Compound Type | Mechanism/Technique | Research Finding |

| Nanoparticle Functionalization | Maleimide-PEG | Maleimide-thiol conjugation | Controlled attachment of biomolecules to nanoparticle surfaces. nih.gov |

| Biosensor Platforms | Hydrazide/Maleimide Crosslinkers | Hydrazone and thioether bond formation | Oriented immobilization of proteins for enhanced biosensor performance. researchgate.netfishersci.co.uk |

| Hydrogel Systems | Maleimide-modified polymers | Michael-addition crosslinking | Rapid formation of hydrogels under physiological conditions. nih.gov |

| Polymer Modification | Maleimide-functionalized polymers | Site-specific protein conjugation | Synthesis of well-defined star protein-polymer conjugates. nih.gov |

| Perovskite Solar Cells | Polysuccinimide (PSI) | Defect passivation | Improved power conversion efficiency and stability of solar cells. nih.gov |

Analytical and Characterization Methodologies for 11 Maleimidoundecanoic Acid Hydrazide Conjugates

Spectroscopic Techniques for Conjugation Confirmation (e.g., ¹H NMR Spectroscopy)

Spectroscopic methods are fundamental in providing direct evidence of successful conjugation by detecting changes in the chemical environment of the reactive groups involved in the linkage.

¹H NMR Spectroscopy is a powerful tool for confirming the formation of the thioether bond between the maleimide (B117702) group of the linker and a thiol-containing molecule (e.g., a cysteine residue on a peptide). The key diagnostic signal in the ¹H NMR spectrum of the unconjugated maleimide is the sharp peak corresponding to the two vinyl protons on the maleimide ring. This signal typically appears around 6.87 ppm. researchgate.net Upon successful Michael addition of a thiol, the double bond is saturated, leading to the complete disappearance of this characteristic vinyl proton peak. researchgate.net Concurrently, new signals corresponding to the protons of the newly formed succinimide (B58015) ring appear in the aliphatic region of the spectrum. Detailed analysis of the entire spectrum can confirm the identity of the final conjugate. nih.govmdpi.com

UV-Vis Spectroscopy can also be employed to monitor the progress of the conjugation reaction in real-time. Maleimides exhibit a characteristic absorbance maximum around 300-302 nm. aatbio.comuu.nl As the reaction with a thiol proceeds, the maleimide double bond is consumed, resulting in a decrease in absorbance at this wavelength. uu.nl This change allows for the tracking of the reaction kinetics. However, direct quantification using this method can be challenging due to the low extinction coefficient of the maleimide group and potential interference from proteins, which also absorb in the UV range (around 280 nm). aatbio.comresearchgate.net

The table below summarizes the key spectral changes observed during the characterization of maleimide-thiol conjugation.

Table 1: Spectroscopic Signatures for Maleimide Conjugation Confirmation| Technique | Analyte | Key Spectral Feature | Observation Upon Conjugation |

|---|---|---|---|

| ¹H NMR | Unconjugated Maleimide | Sharp singlet for vinyl protons | Disappearance of peak |

| Conjugated Succinimide | New aliphatic protons | Appearance of new signals |

| UV-Vis | Unconjugated Maleimide | Absorbance maximum | Decrease in absorbance |

Chromatographic Methods for Product Analysis and Purification

Chromatography is indispensable for both analyzing the purity of the conjugate and for its purification from unreacted starting materials and reaction byproducts.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is the most common method for analyzing the reaction mixture. nih.govnih.gov By separating components based on their hydrophobicity, HPLC can resolve the starting materials (e.g., the thiol-containing molecule and the 11-Maleimidoundecanoic Acid Hydrazide linker) from the final conjugate. The retention time of the conjugate will differ from that of the reactants. For instance, an unconjugated succinimide might elute at a specific time, while its hydrolyzed products would appear as distinct peaks at a different time. nih.govraineslab.com Coupling HPLC with mass spectrometry (HPLC-MS) provides an additional layer of confirmation by allowing for the precise mass determination of the eluting peaks, verifying the identity of the conjugate. nih.govchemrxiv.org

Size-Exclusion Chromatography (SEC) is used to separate molecules based on their size. This technique is particularly useful for purifying large bioconjugates, such as antibody-drug conjugates, from smaller molecules like excess linkers or other reagents. raineslab.com The larger conjugate will elute from the column faster than the smaller, unreacted components.

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. Anion exchange chromatography, for example, can be used to separate a desired conjugate from unconjugated proteins or oligonucleotides, which may have different charge properties. researchgate.net This method is often integrated into multi-step purification processes to achieve high purity. nih.gov

Table 2: Chromatographic Techniques for Conjugate Analysis and Purification

| Chromatographic Method | Principle of Separation | Primary Application |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity analysis, reaction monitoring |

| Size-Exclusion Chromatography (SEC) | Molecular size | Purification of large conjugates from small reagents |

| Ion-Exchange Chromatography (IEX) | Net charge | Purification based on charge differences |

Quantitative Assessment of Conjugation Efficiency and Yield

Quantifying the extent of conjugation is crucial for determining the stoichiometry of the final product (e.g., the drug-to-antibody ratio in an ADC) and for optimizing reaction conditions.

One common indirect method involves quantifying the remaining unreacted thiols in the reaction mixture using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB). nih.govresearchgate.net Ellman's reagent reacts with free sulfhydryl groups to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. researchgate.net By measuring the absorbance and comparing it to a standard curve of a known thiol, the concentration of unreacted sulfhydryl groups can be determined. The conjugation efficiency is then calculated by subtracting the amount of unreacted thiol from the initial amount. nih.govacs.org

Spectrophotometric methods can also be used to determine the ratio of the conjugated molecule to the protein or biomolecule. For example, in an antibody-drug conjugate, if the drug payload has a unique absorbance maximum (e.g., at 248 nm) distinct from the protein's primary absorbance at 280 nm, the ratio can be calculated using the Beer-Lambert law and the known extinction coefficients of both the antibody and the drug. acs.org

Table 3: Methods for Quantifying Conjugation Efficiency

| Method | Principle | Measurement | Output |

|---|---|---|---|

| Ellman's Assay | Colorimetric reaction with free thiols | Absorbance at 412 nm | Concentration of unreacted thiols |

| Spectrophotometry | Differential absorbance of conjugate components | Absorbance at specific wavelengths (e.g., 280 nm and 248 nm) | Ratio of conjugated molecule to biomolecule (e.g., Drug-to-Antibody Ratio) |

Emerging Trends and Future Research Directions for 11 Maleimidoundecanoic Acid Hydrazide Chemistry

Development of Next-Generation Maleimide (B117702) and Hydrazide Reagents with Enhanced Properties

A significant trend in bioconjugation chemistry is the development of next-generation reagents with improved stability and reactivity. For the maleimide moiety, a primary focus is on overcoming the limitation of the retro-Michael reaction, which can lead to the dissociation of the conjugate. d-nb.infocreative-biolabs.com Strategies to enhance the stability of the maleimide-thiol linkage include the hydrolysis of the thiosuccinimide ring to a stable thioether, a reaction that is often slow for N-alkyl-substituted maleimides. d-nb.info Another approach is the transcyclization reaction, which stabilizes the thiosuccinimide by locking the thioether bond within a new ring structure. d-nb.inforesearchgate.net

Next-generation maleimides (NGMs) are being developed to offer more controlled and stable conjugations. nih.govnih.gov For instance, diiodomaleimides have been shown to provide rapid bioconjugation with reduced hydrolysis rates, making them suitable for sterically hindered systems. acs.orgucl.ac.uk Dibromomaleimides are another class of NGMs that can re-bridge disulfide bonds in antibodies, leading to more homogeneous and stable antibody-drug conjugates (ADCs). nih.govucl.ac.uk These NGMs retain the high reactivity of traditional maleimides while offering enhanced stability, a crucial factor for in vivo applications. nih.govucl.ac.uk

On the hydrazide front, research is focused on developing advanced reagents for more efficient and versatile bioconjugation. This includes the creation of bifunctional reagents that incorporate a hydrazide group for reaction with carbonyls, alongside another functional group like an alkyne or azide for participation in click chemistry. lumiprobe.comlumiprobe.com Such reagents allow for the stepwise and orthogonal assembly of complex biomolecular structures. Furthermore, hydrazide-containing bifunctional chelators are being synthesized for applications in radiochemistry, enabling the attachment of radiometals to biomolecules. mdpi.com

Below is an interactive data table summarizing the properties of next-generation maleimide reagents.

Investigation of Novel Reaction Pathways and Mechanisms for Expanded Applications

Researchers are exploring novel reaction pathways for both maleimides and hydrazides to broaden their utility. For maleimides, recent advancements include their use in annulation reactions to synthesize complex cyclic molecules, driven by methods like photocatalysis and electrochemistry. rsc.orgbohrium.com These new synthetic routes open up possibilities for creating novel molecular architectures with potential applications in medicinal chemistry and materials science. rsc.org

The mechanism of hydrazone formation, which is central to the utility of the hydrazide group, continues to be a subject of detailed investigation. libretexts.orglibretexts.orgquimicaorganica.org Understanding the reaction mechanism under various conditions, including in the presence of catalysts, is crucial for optimizing conjugation efficiency. nih.gov The hydrolysis of hydrazones is another key area of study, as the pH-labile nature of the hydrazone bond is often exploited for controlled drug release in acidic environments, such as within tumors or endosomes. acs.org Detailed mechanistic studies, including theoretical calculations, are providing deeper insights into the factors governing hydrazone stability and hydrolysis. acs.org

Integration with Click Chemistry and Bioorthogonal Tools for Complex System Assembly

A major trend in modern chemical biology is the integration of different bioorthogonal reactions to construct complex, multifunctional biomolecular systems. researchgate.net The hydrazone/oxime ligation is considered an efficient bioorthogonal reaction and can be used orthogonally with other click chemistry reactions, such as copper-free click chemistry (strain-promoted azide-alkyne cycloaddition or SPAAC). nih.govacs.orgwikipedia.org This mutual orthogonality allows for the precise and sequential labeling of different biomolecules in the same system without cross-reactivity. researchgate.net

Bifunctional linkers containing a hydrazide and another bioorthogonal handle, such as an azide or an alkyne, are being developed to facilitate this integration. lumiprobe.comlumiprobe.com For example, an azide-PEG4-hydrazide reagent can react with a carbonyl-containing biomolecule via its hydrazide group, and the incorporated azide can then be used for a subsequent click reaction with an alkyne-modified molecule. lumiprobe.com This modular approach enables the assembly of intricate bioconjugates with multiple components, such as targeting ligands, imaging agents, and therapeutic payloads. The development of such tools is crucial for advancing fields like drug delivery, diagnostics, and fundamental biological research.

Computational and Theoretical Studies on Linker Performance and Stability

Computational and theoretical chemistry are playing an increasingly important role in understanding and predicting the behavior of bioconjugate linkers. researchgate.net Density Functional Theory (DFT) calculations are being employed to study the mechanism of hydrazone hydrolysis in detail, providing insights into the energetics of different reaction pathways and the role of proton transfer steps. acs.org Such studies can help in the rational design of hydrazone linkages with tailored pH sensitivity for specific applications. Theoretical studies are also used to analyze the stability of hydrazone derivatives and their radical scavenging mechanisms, which is relevant for applications in antioxidant research. mdpi.comscispace.com

The following interactive data table highlights the application of computational methods in linker design.

Expanding the Scope of Targeted Biomolecule Modifications and Multimodal Conjugates

The ultimate goal of developing advanced linkers like 11-maleimidoundecanoic acid hydrazide is to expand the scope and sophistication of biomolecule modifications. A key area of application is in the construction of multimodal conjugates, which combine multiple functionalities within a single molecular entity. nih.govfrontiersin.org For example, a protein-polymer conjugate can be designed for multimodal therapy by encapsulating a cytotoxic drug for targeted delivery. nih.govfrontiersin.org Smart polymers that are responsive to specific stimuli can be incorporated to achieve controlled release of the therapeutic agent. frontiersin.orgnih.gov

The maleimide-thiol conjugation strategy is widely used for the site-selective modification of proteins and antibodies, which is crucial for creating homogeneous and effective bioconjugates. acs.orgresearchgate.netnih.govnih.gov By precisely controlling the site of conjugation, it is possible to minimize the impact on the biomolecule's structure and function. nih.gov This is particularly important for antibody-drug conjugates, where non-specific conjugation can lead to heterogeneous products with variable efficacy and pharmacokinetics. nih.gov Future research will likely focus on developing even more precise and efficient methods for site-specific modification, enabling the creation of highly defined and potent multimodal conjugates for a wide range of applications in medicine and biotechnology. nih.govfrontiersin.org

Q & A

Q. What are the key structural and chemical properties of 11-Maleimidoundecanoic Acid Hydrazide relevant to bioconjugation studies?

The compound (CAS 57079-01-3) has a molecular formula of C₁₅H₂₃NO₄ and a molecular weight of 281.35 g/mol . Its structure includes two critical functional groups: a maleimide moiety for thiol-specific conjugation (e.g., with cysteine residues) and a hydrazide group for reacting with carbonyl groups (e.g., aldehydes/ketones in glycoproteins). The 11-carbon alkyl spacer enhances solubility in organic solvents and reduces steric hindrance during conjugation. Stability is pH-dependent, with maleimide hydrolysis accelerated in alkaline conditions (>pH 8.0) .

Q. What are the recommended storage and handling protocols for this compound?

Store desiccated at –20°C under inert gas (e.g., argon) to prevent maleimide hydrolysis and hydrazide oxidation. Use anhydrous solvents (e.g., DMF, DMSO) for dissolution, and avoid prolonged exposure to light or moisture. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to potential skin/eye irritation . For lab spills, neutralize with inert absorbents and dispose of as hazardous waste under local regulations .

Q. How can researchers verify the purity of this compound before experimental use?

Employ reverse-phase HPLC with a C18 column and UV detection at 280 nm (maleimide absorbance). Purity ≥95% is recommended for reproducible conjugation. Confirm identity via LC-MS (expected [M+H]⁺ = 282.34) and ¹H-NMR (characteristic maleimide protons at δ 6.7–6.8 ppm) .

Advanced Research Questions

Q. What strategies improve the conjugation efficiency of this compound in PROTAC synthesis?

Optimize reaction stoichiometry (typically 1.2–1.5 molar excess of the hydrazide linker relative to the target protein), and use pH 6.5–7.5 buffers (e.g., PBS) to balance maleimide reactivity and hydrazide stability. For carbonyl-containing molecules, pre-oxidize glycans with sodium periodate (1–5 mM, 4°C, 30 min) to generate aldehydes. Purify conjugates via size-exclusion chromatography to remove unreacted linker .

Q. How can contradictory data on maleimide-thiol adduct stability be resolved in live-cell studies?

Maleimide-thiol bonds may undergo retro-Michael reactions in reducing environments (e.g., intracellular glutathione). To mitigate this, use stabilizing additives (e.g., 2-mercaptoethylamine·HCl) or switch to maleimide derivatives with enhanced stability (e.g., bromomaleimide). Validate conjugation efficiency and stability via SDS-PAGE with in-gel fluorescence or Western blotting .

Q. What advanced analytical methods are suitable for characterizing hydrazide-mediated protein conjugates?

- LC-MS/MS : Identify conjugation sites via tryptic digest and peptide mapping.

- Fluorescence polarization : Assess binding affinity changes post-conjugation.

- DSC (Differential Scanning Calorimetry) : Evaluate thermal stability shifts in conjugated proteins. Cross-validate results with negative controls (e.g., reactions without linker) to rule out non-specific interactions .

Q. How should researchers address batch-to-batch variability in linker reactivity during scale-up?

Implement quality control (QC) metrics:

- Kinetic assays : Measure maleimide reactivity with Ellman’s reagent (DTNB) to quantify active thiol-binding capacity.

- Hydrazide titration : React with 4-nitrobenzaldehyde and quantify UV absorbance at 350 nm. Standardize synthesis protocols (e.g., inert atmosphere, controlled temperature) to minimize variability .

Methodological Considerations

- Reproducibility : Document buffer composition, reaction times, and purification steps in detail, adhering to journal guidelines like the Beilstein Journal of Organic Chemistry .

- Data Contradictions : Use orthogonal validation methods (e.g., SPR and ITC for binding assays) and cite conflicting findings with hypotheses for discrepancies (e.g., pH-dependent hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.